![molecular formula C17H13FN2OS B12153948 (5Z)-5-(3-fluorobenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12153948.png)
(5Z)-5-(3-fluorobenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one
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Overview
Description
(5Z)-5-(3-fluorobenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazolone family. This compound is characterized by its unique structure, which includes a thiazolone ring substituted with a 3-fluorobenzylidene group and a 2-methylphenylamino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(3-fluorobenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one typically involves the condensation of 3-fluorobenzaldehyde with 2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation process. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(3-fluorobenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Research
Research indicates that (5Z)-5-(3-fluorobenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one exhibits significant anticancer properties. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines by modulating reactive oxygen species production and affecting metabolic processes. The compound's mechanism of action may involve binding to specific enzymes or receptors, which alters their activity, leading to therapeutic effects.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Thiazole derivatives are known for their diverse biological activities, including antimicrobial effects. Studies have suggested that modifications in the thiazole structure can enhance antimicrobial potency against various pathogens . The presence of the fluorine atom may improve the compound's lipophilicity and metabolic stability, potentially enhancing its bioavailability.
Case Study 1: Anticancer Activity
In a study focusing on the anticancer effects of thiazole derivatives, this compound was evaluated against several cancer cell lines. The results demonstrated that the compound significantly reduced cell viability and induced apoptosis in glioblastoma cells through mechanisms involving oxidative stress and DNA damage .
Case Study 2: Antimicrobial Efficacy
Another research effort explored the antimicrobial efficacy of various thiazole derivatives, including this compound. The compound exhibited promising activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .
Potential Applications
Given its promising biological activities, this compound holds potential applications in:
- Pharmaceutical Development : As a candidate for anticancer and antimicrobial drugs.
- Biochemical Research : For studying mechanisms of action related to apoptosis and microbial resistance.
- Drug Design : Its structure can serve as a scaffold for synthesizing new derivatives with enhanced biological activity.
Mechanism of Action
The mechanism of action of (5Z)-5-(3-fluorobenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved would depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Similar Compounds
Aliphatic Amines: These compounds contain an amino group attached to an aliphatic chain and are commonly used in various chemical reactions.
tert-Butyl Carbamate: This compound is used as a protecting group in organic synthesis and has a different functional group compared to the thiazolone structure.
Uniqueness
(5Z)-5-(3-fluorobenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one is unique due to its specific substitution pattern and the presence of both fluorobenzylidene and methylphenylamino groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
The compound (5Z)-5-(3-fluorobenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one is a synthetic organic molecule belonging to the thiazolone family. Its structure includes a thiazolone ring, a 3-fluorobenzylidene group, and a 2-(methylphenyl)amino substituent, contributing to its unique biological properties. This article explores the biological activity of this compound, focusing on its anticancer potential and other therapeutic applications.
- Molecular Formula : C17H16FN3OS
- Molecular Weight : 312.4 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the condensation of 3-fluorobenzaldehyde with a 2-amino-thiazole derivative under basic conditions. The general reaction can be represented as follows:
This reaction is usually carried out in solvents like ethanol or methanol at elevated temperatures to ensure complete conversion.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Key findings include:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines, which is crucial for eliminating malignant cells.
- Inhibition of Cell Proliferation : Studies demonstrate that it inhibits cell proliferation by modulating reactive oxygen species (ROS) production and affecting metabolic processes within cancer cells .
The mechanism of action appears to involve binding to specific enzymes or receptors, altering their activity and leading to therapeutic effects. For instance, it may inhibit certain kinases involved in cell signaling pathways critical for cancer cell survival.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : It may inhibit kinases that are overactive in cancer cells.
- Reactive Oxygen Species Modulation : By influencing ROS levels, the compound affects cellular stress responses that can lead to apoptosis.
- DNA Interaction : Thiazole derivatives often exhibit DNA intercalation properties, which could further contribute to their anticancer effects .
Comparative Biological Activity
A comparison of this compound with other thiazole derivatives highlights its unique potency:
Compound Name | Structure | Notable Activities |
---|---|---|
(5Z)-5-(4-fluorobenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one | Structure | Anticancer properties |
2-Amino-4-(substituted phenyl)thiazoles | Structure | Antimicrobial activity |
Thiazolidine derivatives | Structure | Anti-inflammatory effects |
Case Studies
Several studies have investigated the biological activities of thiazole derivatives similar to this compound:
- Wang et al. Study : This research demonstrated that thiazole-based compounds exhibited significant cytotoxic effects against various cancer cell lines using MTT assays. The presence of specific functional groups was found to enhance their activity .
- Liu et al. Findings : A series of thiazole compounds were evaluated for their PTP1B inhibitory activity, revealing that structural modifications could significantly impact their biological efficacy .
Properties
Molecular Formula |
C17H13FN2OS |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(5Z)-5-[(3-fluorophenyl)methylidene]-2-(2-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H13FN2OS/c1-11-5-2-3-8-14(11)19-17-20-16(21)15(22-17)10-12-6-4-7-13(18)9-12/h2-10H,1H3,(H,19,20,21)/b15-10- |
InChI Key |
ULSMLEVMWHZOPK-GDNBJRDFSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N=C2NC(=O)/C(=C/C3=CC(=CC=C3)F)/S2 |
Canonical SMILES |
CC1=CC=CC=C1N=C2NC(=O)C(=CC3=CC(=CC=C3)F)S2 |
Origin of Product |
United States |
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